

Comparative study of different synthetic routes to 2-Amino-3-formylchromone

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Compound of Interest

Compound Name: 2-Amino-3-formylchromone

Cat. No.: B160151

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A comprehensive guide to the synthesis of **2-Amino-3-formylchromone**, a valuable heterocyclic building block, is presented below. This document outlines and compares various synthetic methodologies, providing experimental details and performance data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of **2-Amino-3-formylchromone** can be achieved through several distinct pathways, primarily starting from 3-substituted chromone derivatives. The choice of synthetic route can significantly impact yield, reaction conditions, and accessibility of starting materials.

Route	Starting Material	Key Reagents /Conditions	Reported Yield (%)	Reaction Time	Key Advantages	Disadvantages
1	Chromone-3-carbonitrile	n-propylamine, aqueous ethanol	Not specified	Not specified	Direct conversion	Requires synthesis of the carbonitrile precursor
2	Chromone-3-carbonitrile	Aqueous sodium hydroxide	Not specified	Not specified	Utilizes a common and inexpensive reagent	Potential for side reactions
3	Chromone-3-carbonitrile	Ethylenediamine, boiling ethanol	15% (for a related reaction)	10 min to 3h	Can lead to diverse heterocyclic systems	May produce byproducts ; yield of the target compound can be low
4	Chromone-3-carboxaldehyde-oxime	Ammonium hydroxide or sodium hydroxide, ethanol	Not specified	Not specified	Alternative to the carbonitrile route	Requires preparation of the oxime precursor

5	2-Hydroxyacetophenone derivatives	Vilsmeier-Haack reagent (POCl ₃ , DMF)	80-90% (for 3-formylchromone)	Not specified	High-yielding synthesis of the 3-formylchromone precursor	The Vilsmeier-Haack reaction is a two-step process to get to the final product

Experimental Protocols

Route 1 & 2: Synthesis from Chromone-3-carbonitrile

The synthesis of **2-Amino-3-formylchromone** from chromone-3-carbonitriles is a common approach, involving the reaction with various nucleophiles.^[1]

Experimental Protocol (General): A solution of chromone-3-carbonitrile in a suitable solvent (e.g., aqueous ethanol) is treated with a nucleophilic reagent such as n-propylamine or aqueous sodium hydroxide.^[1] The reaction mixture is stirred, typically at room temperature or with heating, until the reaction is complete as monitored by thin-layer chromatography. The product is then isolated by filtration or extraction and purified by recrystallization.

Route 3: Synthesis from Chromone-3-carbonitrile and Ethylenediamine

The reaction of chromone-3-carbonitrile with ethylenediamine can yield **2-Amino-3-formylchromone**, although it can also lead to other products depending on the reaction conditions.^[1]

Experimental Protocol: To a solution of chromone-3-carbonitrile in boiling ethanol, ethylenediamine is added. The molar ratio of the reactants and the reaction time are critical. For instance, a 1:1 molar ratio and a 3-hour reaction time can produce **2-Amino-3-formylchromone** alongside 1-(2-hydroxyphenyl)-2-imidazolidylidene)ethanone.^[1] In a different setup, a 2:1 molar ratio and a 10-minute reaction time can lead to a bis-chromeno[2,3-b:2',3'-f]^{[1][2]}diazocine, which upon acidic hydrolysis, yields **2-Amino-3-formylchromone**.^[1]

Route 4: Synthesis from Chromone-3-carboxaldehyde-oxime

An alternative pathway involves the use of chromone-3-carboxaldehyde-oximes as the starting material.^[1]

Experimental Protocol: Chromone-3-carboxaldehyde-oxime, which can be prepared from the corresponding 3-formylchromone and hydroxylamine, is treated with ammonium hydroxide or sodium hydroxide solution in ethanol.^[1] The reaction mixture is typically stirred at room temperature or heated to facilitate the conversion to **2-Amino-3-formylchromone**.

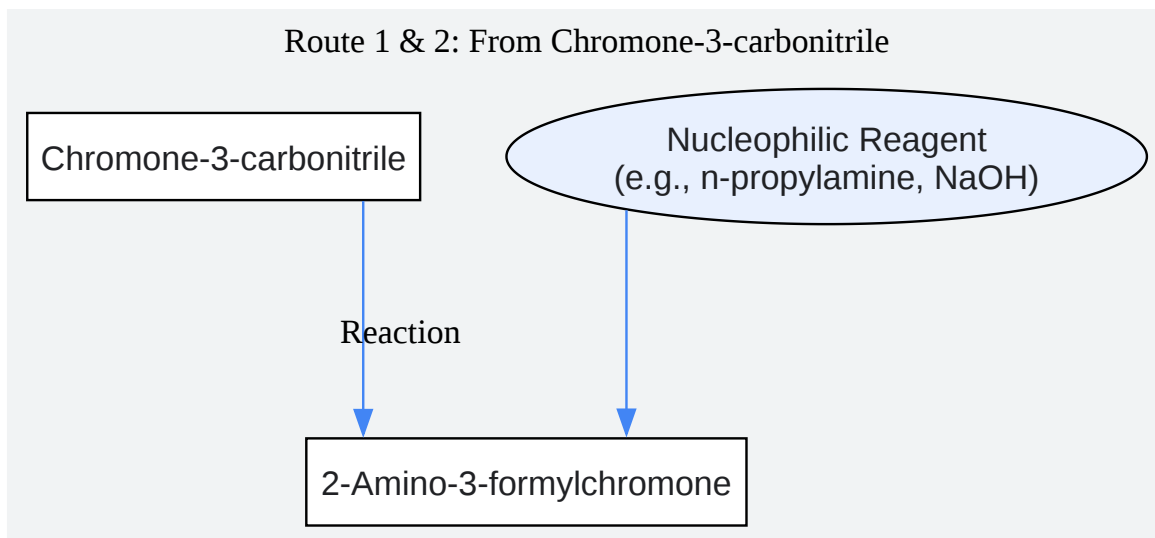
Route 5: Vilsmeier-Haack Formylation Route (for precursor synthesis)

While not a direct route to the final product, the Vilsmeier-Haack reaction is a high-yielding method to synthesize the key precursor, 3-formylchromone, from 2-hydroxyacetophenone derivatives.^[3]

Experimental Protocol: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. A solution of the 2-hydroxyacetophenone derivative in DMF is then added to the reagent. The mixture is stirred, often with heating, to complete the formylation and cyclization to the 3-formylchromone. The reported yields for this precursor synthesis are in the range of 80-90%.^[3] The resulting 3-formylchromone can then be converted to **2-Amino-3-formylchromone** via the oxime route described above.

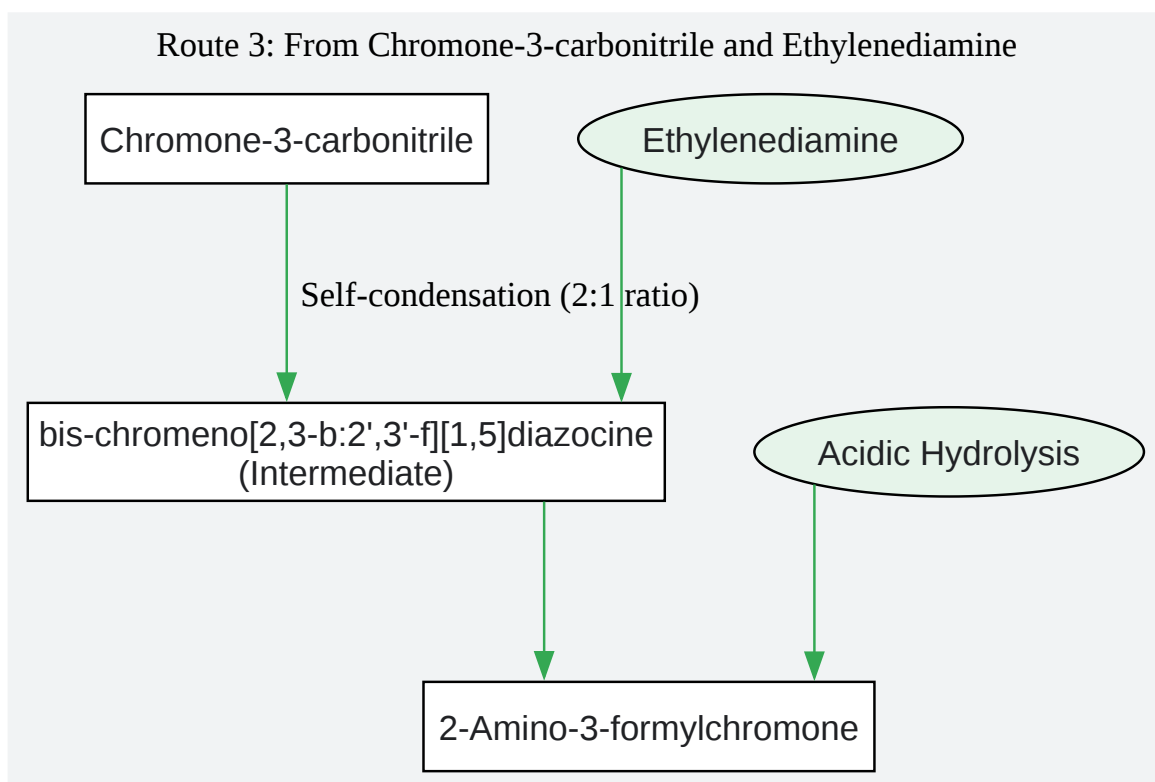
Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of the described synthetic routes.



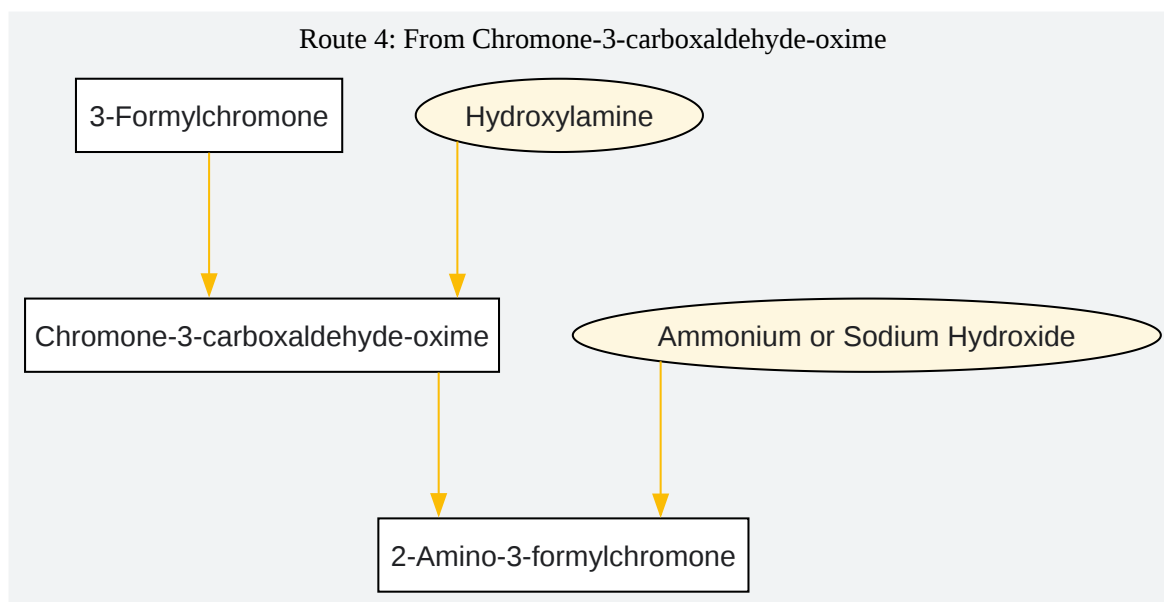
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Caption: Workflow for Routes 1 & 2.



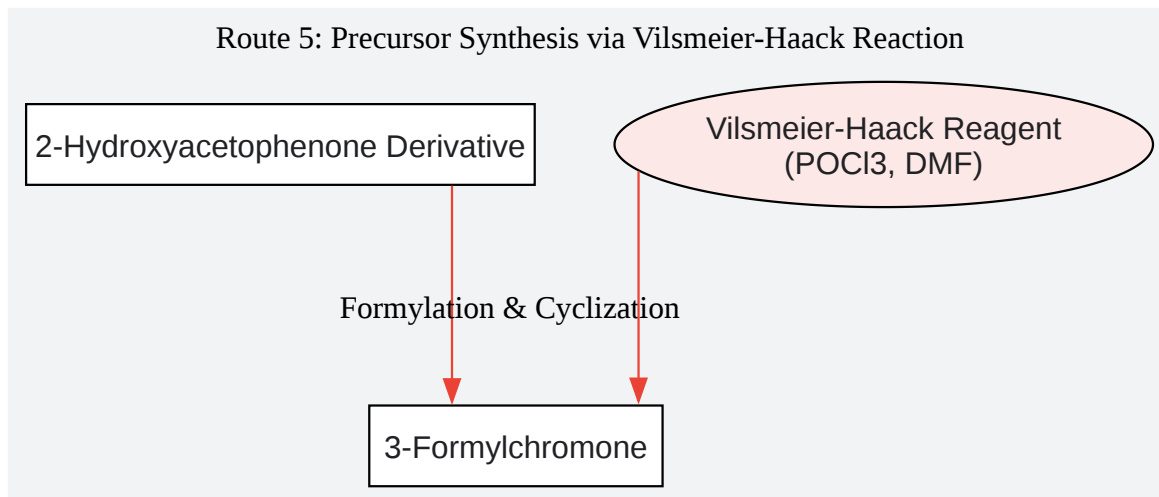
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Caption: Workflow for Route 3.



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Caption: Workflow for Route 4.



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Caption: Workflow for Precursor Synthesis (Route 5).

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